N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine carboxamides This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a pyrazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: The synthesis begins with the preparation of the furan-2-ylmethyl intermediate through the reaction of furan with a suitable alkylating agent.
Amination Reaction: The furan-2-ylmethyl intermediate undergoes an amination reaction with 4-methoxyphenylamine to form the corresponding amine derivative.
Coupling with Pyrazine Carboxylic Acid: The amine derivative is then coupled with pyrazine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrazine carboxamide moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyrazine carboxamide moiety.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)acetamide
- N-(furan-2-ylmethyl)-N-(4-methylphenyl)acetamide
Uniqueness
N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazine carboxamide moiety, along with the furan and methoxyphenyl groups, provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C26H24N4O4 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[2-(4-methoxyanilino)-1-(4-methylphenyl)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C26H24N4O4/c1-18-5-7-19(8-6-18)24(25(31)29-20-9-11-21(33-2)12-10-20)30(17-22-4-3-15-34-22)26(32)23-16-27-13-14-28-23/h3-16,24H,17H2,1-2H3,(H,29,31) |
InChI Key |
PUATVPSZELXARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(CC3=CC=CO3)C(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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